N-(4-ethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

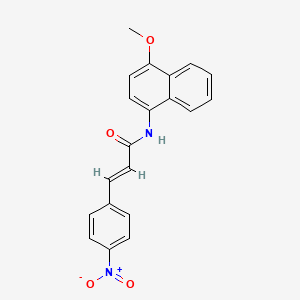

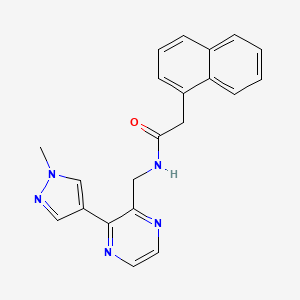

N-(4-ethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol . It falls within the class of organic compounds known as carboxamides . The compound’s structure consists of a dihydropyridine ring with an ethoxybenzyl substituent at the nitrogen position and a carboxamide group at the C-3 position.

Aplicaciones Científicas De Investigación

Metabolic Studies and Compound Development

One area of research involves the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs, particularly for evaluating the metabolism and disposition of compounds with potential as HIV integrase inhibitors. This method supports the selection of candidates for further development, providing insights into the metabolic fate and excretion balance in preclinical species (Monteagudo et al., 2007).

Synthesis of Novel Compounds

Research also includes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines , pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds are derived from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing the chemical versatility and potential applications in pharmaceuticals (Bakhite et al., 2005).

HIV Integrase Inhibitors

Another focus is on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as agents for inhibiting the HIV-integrase-catalyzed strand transfer process. These compounds exhibit potent inhibition, highlighting their potential as antiviral agents against HIV-1 (Pace et al., 2007).

Development of Carboxamide Protecting Groups

The development of new carboxamide protecting groups , such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), indicates the importance of these components in synthetic organic chemistry. These groups can be removed using mild basic desilylation methods, offering a tool for the synthesis of complex molecules (Muranaka et al., 2011).

Novel Annulated Products

Research into novel annulated products from aminonaphthyridinones shows the continuous pursuit of new chemical entities with potential biological activities. This work involves the synthesis of heterocyclic systems with unique structures, contributing to the diversity of compounds available for pharmaceutical development (Deady & Devine, 2006).

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-20-13-6-3-11(4-7-13)9-17-15(19)12-5-8-14(18)16-10-12/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFYWCFEFGPXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)

![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)